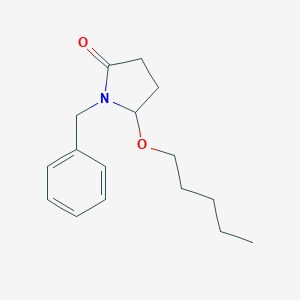
1-Benzyl-5-pentoxypyrrolidin-2-one
Übersicht
Beschreibung
(+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound with a complex structure that includes a pyrrolidinone ring, a phenylmethyl group, and a pentyloxy side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenylmethyl Group: This step involves the alkylation of the pyrrolidinone ring with a phenylmethyl halide in the presence of a base.
Attachment of the Pentyloxy Side Chain: The final step involves the etherification of the pyrrolidinone ring with a pentyloxy group using suitable reagents and conditions.
Industrial Production Methods
Industrial production of (+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Butyloxy)-1-(phenylmethyl)-2-pyrrolidinone
- 5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone
- 5-(Methoxy)-1-(phenylmethyl)-2-pyrrolidinone
Uniqueness
(+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone is unique due to its specific pentyloxy side chain, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
136410-31-6 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-benzyl-5-pentoxypyrrolidin-2-one |
InChI |
InChI=1S/C16H23NO2/c1-2-3-7-12-19-16-11-10-15(18)17(16)13-14-8-5-4-6-9-14/h4-6,8-9,16H,2-3,7,10-13H2,1H3 |
InChI-Schlüssel |
XKOHHZFUCYPIMA-UHFFFAOYSA-N |
SMILES |
CCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Kanonische SMILES |
CCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Synonyme |
(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














